molecular formula C7H13ClN2O2S2 B1378648 N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide hydrochloride CAS No. 1423025-69-7

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide hydrochloride

Cat. No.: B1378648
CAS No.: 1423025-69-7
M. Wt: 256.8 g/mol
InChI Key: BYEYHSGWHYGXRL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2S2 and its molecular weight is 256.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pro-apoptotic Effects

The synthesis of compounds bearing sulfonamide fragments, including N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide hydrochloride, has shown promising pro-apoptotic effects on cancer cells. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines, indicating significant reduction in cell proliferation and induction of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. Activation of these apoptotic genes is likely mediated by the activation of p38 and ERK pathways, suggesting a potential pathway for cancer therapy applications (Cumaoğlu et al., 2015).

Antiproliferative Agents

Research into new derivatives of N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide has reported the synthesis of compounds with antiproliferative properties against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. These compounds, evaluated via CCK-8 assay, have demonstrated varying degrees of antiproliferation, highlighting their potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Antiviral Activity

Sulfonamide derivatives, including those related to this compound, have been synthesized and shown to possess antiviral activities. Compounds tested exhibited anti-tobacco mosaic virus activity, indicating the potential for these sulfonamide derivatives in developing new antiviral therapies (Chen et al., 2010).

Antioxidant and Antiacetylcholinesterase Activities

Studies on sulfonamide derivatives derived from dopamine-related compounds, which are structurally related to this compound, have demonstrated significant antioxidant and antiacetylcholinesterase activities. These findings suggest the potential use of these compounds in treating oxidative stress-related diseases and neurodegenerative disorders (Göçer et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The sulfonamide group, including compounds like this compound, has been extensively researched for its role in inhibiting various enzymes, including carbonic anhydrases and cyclooxygenases. This enzyme inhibition is critical for therapeutic applications in conditions like glaucoma, cancer, and inflammatory diseases. The diverse applications and potential therapeutic benefits of sulfonamide derivatives underscore the importance of continued research in this area (Carta, Scozzafava, & Supuran, 2012).

Properties

IUPAC Name

N-(2-aminoethyl)-N-methylthiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2.ClH/c1-9(5-4-8)13(10,11)7-3-2-6-12-7;/h2-3,6H,4-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEYHSGWHYGXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)S(=O)(=O)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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